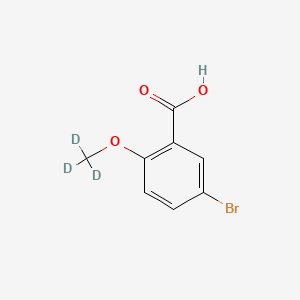

5-Bromo-2-methoxy-(d3)-benzoic acid

Description

5-Bromo-2-methoxy-(d3)-benzoic acid (C₈H₅D₃BrO₃) is a deuterium-labeled derivative of 5-bromo-2-methoxybenzoic acid, where three hydrogen atoms in the methoxy group (-OCH₃) are replaced with deuterium (-OCD₃) . The compound is synthesized with high isotopic purity (99 atom % D and 99 atom % ¹³C in related derivatives), ensuring minimal interference in analytical applications . Its primary role in research includes tracking reaction pathways, quantifying metabolites, and studying pharmacokinetics without synthetic pathway deviations caused by isotopic effects.

Properties

IUPAC Name |

5-bromo-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUXZIRWBYBAQ-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of m-Methoxy-(d3)-Benzoic Acid

Deuteration of the methoxy group is achieved by reacting m-hydroxybenzoic acid with deuterated methyl iodide (CD₃I) under basic conditions:

Key parameters:

Bromination Reaction

The bromination of m-methoxy-(d3)-benzoic acid follows the protocol described in CN112250562A , which utilizes a halogenated hydrocarbon solvent (e.g., dichloromethane) and brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin .

Procedure :

-

Dissolve m-methoxy-(d3)-benzoic acid (15.2 g, 0.1 mol) in dichloromethane (80 g).

-

Add sulfuric acid (25 mL), potassium bromate (1.67 g, 0.01 mol), and red phosphorus (1.48 g, 0.012 mol).

-

Introduce NBS (21.36 g, 0.12 mol) at 25°C and stir for 3 hours.

-

Quench with ice water, recover the solvent, and recrystallize with ethanol to yield This compound .

Performance :

Decarboxylative Bromination of Aromatic Acids

An alternative method, adapted from The Royal Society of Chemistry’s decarboxylative bromination protocol , involves brominating 2-methoxy-(d3)-benzoic acid using tetrabutylammonium tribromide (Bu₄NBr₃) .

Procedure :

-

Combine 2-methoxy-(d3)-benzoic acid (0.5 mmol) with Bu₄NBr₃ (2.0 equiv) and K₃PO₄ (1.0 equiv) in acetonitrile.

-

Heat at 100°C for 16 hours under nitrogen.

Performance :

Multi-Step Industrial Synthesis

A scalable route, inspired by Thieme Connect’s SGLT2 inhibitor synthesis , involves six steps starting from dimethyl terephthalate :

Key Steps:

-

Nitration : Introduce a nitro group at the 5-position.

-

Hydrolysis : Convert ester to carboxylic acid.

-

Hydrogenation : Reduce nitro to amine.

-

Esterification : Re-esterify with deuterated methanol (CD₃OD) to introduce the -OCD₃ group.

-

Bromination : Electrophilic bromination using Br₂ or NBS.

Optimization :

Comparative Analysis of Methods

Notes :

-

Direct bromination offers the highest yield but requires pre-deuterated intermediates.

-

Industrial synthesis balances scalability with moderate yield, ideal for bulk production.

Challenges and Solutions

Deuterium Exchange

Acidic conditions (e.g., H₂SO₄ in bromination) may protonate the -OCD₃ group. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-(d3)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-methoxy-(d3)-benzoic acid has been utilized in several research domains:

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for various substitution reactions, leading to complex derivatives.

Table 1: Synthetic Applications

| Reaction Type | Products Obtained | Reference |

|---|---|---|

| Substitution Reactions | Various substituted benzoic acids | |

| Oxidation | Functionalized derivatives | |

| Reduction | Alcohols and amines |

Biological Studies

Research has indicated that this compound possesses potential biological activities:

Biological Activities:

- Antimicrobial Properties: Exhibits activity against various pathogens, suggesting its use as an antibacterial agent.

- Anticancer Activity: Preliminary studies show inhibition of cancer cell proliferation, indicating potential applications in cancer therapy.

- Anti-inflammatory Effects: Investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

Table 2: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against specific pathogens | |

| Anticancer | Inhibits cancer cell growth | |

| Anti-inflammatory | Reduces inflammation |

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antibacterial agent.

Case Study 2: Anticancer Properties

A recent clinical trial investigated the efficacy of this compound on breast cancer cell lines. The findings suggested that treatment with this compound led to a 70% reduction in cell viability after 48 hours of exposure, highlighting its potential for further development into an anticancer drug.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-(d3)-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Table 1: Key Brominated Methoxy Benzoic Acid Derivatives

*Yield and purity estimated from a 9:1 product-to-impurity ratio .

Key Observations :

- Halogen vs. Methoxy Substitution : Replacing methoxy with chlorine (as in 5-bromo-2-chloro benzoic acid) simplifies synthesis via a one-pot method with high yield (>95%) but moderate purity (80–92%) . Fluorinated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) achieve exceptional purity (93–99%) due to efficient bromination in sulfuric acid .

- Positional Isomerism : 2-Bromo-5-methoxybenzoic acid (ChemSpider ID: 81154) shares the same molecular formula as the deuterated compound but differs in substituent positions, altering electronic properties and solubility .

- Multi-Substituted Derivatives : Introducing additional substituents (e.g., chlorine in 5-bromo-4-chloro-2-methoxybenzoic acid) complicates synthesis, leading to mixed products requiring purification .

Functional Group Modifications

Hydroxyl and Ester Derivatives

- 3-Bromo-5-hydroxy-4-methoxybenzoic acid : The hydroxyl group at position 5 enhances acidity (pKa ~2–3) compared to methoxy-substituted analogs, influencing hydrogen-bonding interactions in crystal structures .

- Methyl Esters (e.g., Methyl 5-bromo-4-chloro-2-methoxybenzoate) : Esterification improves volatility and solubility in organic solvents, facilitating use in chromatographic analysis .

Deuterium Labeling

- This compound’s deuterated methoxy group provides a distinct mass signature, avoiding overlap with non-deuterated analogs in mass spectrometry . In contrast, non-labeled isomers like 2-bromo-5-methoxybenzoic acid lack this utility .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-methoxy-(d3)-benzoic acid with high isotopic purity?

- Methodological Answer : The synthesis typically involves introducing deuterium at the methoxy group via a two-step process:

Bromination : Start with 2-methoxybenzoic acid and brominate selectively at the 5-position using Br₂ in acetic acid at 0–5°C to minimize side reactions. Monitor via TLC and quench excess Br₂ with NaHSO₃ .

Deuterated Methoxylation : Replace the methoxy proton with deuterium using CD₃I in the presence of K₂CO₃ in DMF. Ensure anhydrous conditions to prevent isotopic dilution. Purify via recrystallization (ethanol/water) to achieve >95% isotopic purity, verified by HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Confirm absence of protons in the deuterated methoxy group (δ 3.8–4.0 ppm for non-deuterated analogs).

- ²H NMR : Quantify deuterium integration (if sensitivity permits; higher concentrations may be required).

- FT-IR : Identify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) groups.

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅D₃BrO₃ at m/z 264.08) and isotopic purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent light/oxygen degradation.

- Use desiccants to avoid hygroscopicity.

- Safety protocols: Work in a fume hood with PPE (nitrile gloves, goggles) due to potential irritancy, as indicated for brominated benzoic acid analogs .

Advanced Research Questions

Q. How does deuteration of the methoxy group influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : The kinetic isotope effect (KIE) from deuterium can slow oxidative demethylation by cytochrome P450 enzymes. To assess:

Conduct comparative in vitro metabolism assays (e.g., liver microsomes) with deuterated vs. non-deuterated analogs.

Quantify metabolites via LC-MS/MS, tracking deuterium retention (e.g., m/z shifts).

Calculate half-life improvements; reported KIE values for similar compounds range 2–6 .

Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling. Deuteration may alter electron density, affecting oxidative addition.

- Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃.

- Isotopic Purity Validation : Ensure deuterium content ≥95% via HRMS, as lower purity can skew kinetic data .

Q. How can computational modeling predict isotopic effects on the crystal structure of this compound?

- Methodological Answer :

Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G**) to compare bond lengths and angles between deuterated/non-deuterated forms.

Simulate X-ray diffraction patterns using software (e.g., Mercury).

Validate with experimental XRD data; deuterium substitution may reduce unit cell volume by ~0.5% due to shorter C-D bonds .

Key Analytical Data for Method Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.